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Compound of Interest

Compound Name: Chelidamic Acid

Cat. No.: B3021461 Get Quote

Introduction

Chelidamic acid, systematically known as 4-hydroxypyridine-2,6-dicarboxylic acid, is a

heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials

science. Its rigid, planar structure and multiple functional groups—two carboxylic acids and a

phenolic hydroxyl group—make it an ideal starting material for creating a diverse library of

derivatives. These derivatives have been investigated for a range of biological activities,

including potential as antiviral and anticancer agents, and as ligands for the synthesis of

complex metal-organic frameworks.[1] This document provides detailed protocols for the

synthesis of key chelidamic acid intermediates and subsequent derivatization reactions.

Key Derivatization Strategies

The primary sites for chemical modification on the chelidamic acid core are the carboxylic acid

groups at positions C2 and C6, and the hydroxyl group at C4. Common derivatization

strategies include:

Esterification of the carboxylic acid groups to enhance solubility in organic solvents and to

serve as protecting groups for further reactions.

Amidation of the carboxylic acid groups to introduce a wide variety of functional moieties,

which is a common strategy in drug development.
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Etherification of the 4-hydroxyl group to modulate the electronic properties of the pyridine

ring and to introduce further diversity.

Caption: General workflow for the synthesis of chelidamic acid derivatives.

Experimental Protocols
Protocol 1: Synthesis of Chelidamic Acid from
Chelidonic Acid
This protocol describes the conversion of commercially available chelidonic acid to chelidamic
acid. The reaction involves the nucleophilic substitution of the pyrone oxygen with ammonia.

Methodology

Place chelidonic acid into a round-bottom flask equipped with a reflux condenser.

Add concentrated ammonium hydroxide to the flask.

Heat the mixture to reflux for 6-8 hours, ensuring the pH remains above 9 by adding more

ammonium hydroxide if necessary.

After reflux, cool the reaction mixture to room temperature and then to 5°C in an ice bath.

Acidify the mixture with concentrated HCl to pH 1. A white solid will precipitate.

Collect the precipitated chelidamic acid by filtration through a Buchner funnel.

Wash the solid with a small amount of ice-cold water.

Dry the product under vacuum to yield chelidamic acid as a white to light yellow powder.

Quantitative Data
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Reactant Reagent Solvent Temp. Time Yield
Referenc
e

Chelidonic

Acid

Conc.

NH4OH
Water Reflux 6-8 h

Quantitativ

e

Chelidonic

Acid

30% NH3

(aq)
Water RT 48 h 98%

Protocol 2: Esterification - Synthesis of Dimethyl
Chelidamate
This protocol details the Fischer esterification of chelidamic acid to produce dimethyl 4-

hydroxypyridine-2,6-dicarboxylate (dimethyl chelidamate), a key intermediate for further

derivatization.

Caption: Step-by-step workflow for the synthesis of dimethyl chelidamate.

Methodology

Suspend chelidamic acid in anhydrous methanol in a round-bottom flask.

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

Heat the mixture to reflux and stir for 12-24 hours. The reaction can be monitored by Thin

Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and remove the methanol

under reduced pressure using a rotary evaporator.

Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a

saturated aqueous solution of sodium bicarbonate until effervescence ceases.

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the organic solvent in vacuo to yield the crude

product.
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Purify the crude dimethyl chelidamate by column chromatography on silica gel or by

recrystallization.

Quantitative Data

Reactant Reagent Solvent Temp. Time Yield
Referenc
e

Chelidamic

Acid

H2SO4

(cat.)
Methanol Reflux 12-24 h

Good to

High

General

Protocol

Protocol 3: Amide Formation via Acyl Chloride
Intermediate
This protocol describes a general two-step method to synthesize N,N'-disubstituted chelidamic
acid diamides. The carboxylic acids are first converted to highly reactive acyl chlorides, which

then readily react with primary or secondary amines.

Methodology

Step A: Formation of the Diacyl Chloride

In a fume hood, suspend chelidamic acid (or preferably, its more soluble diester followed by

hydrolysis) in an inert solvent like dichloromethane (DCM) or toluene.

Add thionyl chloride (SOCl2), typically 2-3 equivalents, dropwise at 0°C. A catalytic amount

of dimethylformamide (DMF) can be added to facilitate the reaction.

Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the

evolution of HCl and SO2 gas ceases.

Remove the excess SOCl2 and solvent under reduced pressure to obtain the crude diacyl

chloride, which is typically used immediately in the next step.

Step B: Amidation
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Dissolve the crude diacyl chloride in an anhydrous, non-protic solvent such as DCM or THF

and cool to 0°C in an ice bath.

In a separate flask, dissolve the desired primary or secondary amine (4-5 equivalents) in the

same solvent.

Add the amine solution dropwise to the stirred acyl chloride solution. The reaction is often

exothermic.

After the addition is complete, allow the reaction to warm to room temperature and stir for an

additional 2-12 hours.

Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl) to remove

excess amine, and then with a saturated sodium bicarbonate solution.

Dry the organic layer, filter, and concentrate to yield the crude diamide.

Purify the product by column chromatography or recrystallization.

Quantitative Data

Reactant Reagent Solvent Temp. Time Yield
Referenc
e

Carboxylic

Acid
SOCl2 Toluene Reflux 2-4 h High

Acyl

Chloride
Amine DCM 0°C to RT 2-12 h

Good to

Excellent

Protocol 4: Etherification of the 4-Hydroxyl Group
This protocol outlines the alkylation or benzylation of the 4-hydroxyl group of dimethyl

chelidamate. This reaction typically proceeds via a Williamson ether synthesis.

Caption: Key derivatization pathways starting from chelidamic acid.

Methodology
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Dissolve dimethyl chelidamate in an anhydrous polar aprotic solvent, such as

dimethylformamide (DMF) or acetonitrile.

Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to

deprotonate the hydroxyl group. Stir for 30 minutes at room temperature.

Add the alkylating agent (e.g., dimethyl sulfate, benzyl chloride, or allyl bromide) dropwise to

the mixture.

Heat the reaction mixture (e.g., to 50-80°C) and stir for 4-16 hours until TLC indicates the

consumption of the starting material.

Cool the reaction to room temperature and quench by carefully adding water.

Extract the product into an organic solvent like ethyl acetate.

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium

sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the resulting crude ether derivative by flash column chromatography.

Quantitative Data
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Reactan
t

Alkylati
ng
Agent

Base Solvent Temp. Time Yield
Referen
ce

Dimethyl

Chelidam

ate

Dimethyl

Sulfate
- DMF - - -

Dimethyl

Chelidam

ate

Benzyl

Chloride
- DMF - - -

Dimethyl

Chelidam

ate

Allyl

Bromide
- DMF - - -

Dimethyl

Chelidam

ate

4-

Fluorobe

nzyl

alcohol

PPh3,

DIAD
THF

0°C to

RT
- 67%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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